molecular formula C9H15N3O4S B13249542 N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide

Cat. No.: B13249542
M. Wt: 261.30 g/mol
InChI Key: DAQMSHSNXPDAOT-UHFFFAOYSA-N
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Description

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Mechanism of Action

The mechanism of action of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

N-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C9H15N3O4S/c1-6-11-9(16-12-6)8-4-3-7(15-8)5-10-17(2,13)14/h7-8,10H,3-5H2,1-2H3

InChI Key

DAQMSHSNXPDAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C

Origin of Product

United States

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